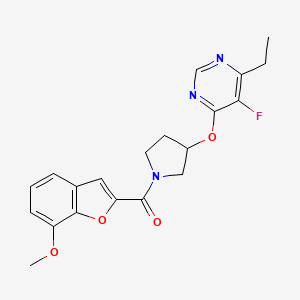

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Description

This compound is a heterocyclic organic molecule featuring a pyrrolidine ring substituted with a fluoropyrimidine moiety and a 7-methoxybenzofuran group. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) is substituted with ethyl and fluorine groups at positions 6 and 5, respectively, while the pyrrolidine (a five-membered saturated nitrogen-containing ring) bridges this structure to a benzofuran core. The methoxy group on the benzofuran enhances lipophilicity and may influence binding interactions in biological systems .

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4/c1-3-14-17(21)19(23-11-22-14)27-13-7-8-24(10-13)20(25)16-9-12-5-4-6-15(26-2)18(12)28-16/h4-6,9,11,13H,3,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWWJBCUUDMLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring, a fluorinated pyrimidine derivative, and a benzofuran moiety, suggest diverse biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and neuroprotective effects, supported by relevant studies and data.

Structural Features

The molecular structure of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing ring |

| Fluorinated Pyrimidine | Enhances potential anticancer activity |

| Benzofuran Moiety | Imparts additional biological interactions |

The molecular formula is with a molecular weight of approximately .

Anticancer Activity

Preliminary studies indicate that the fluoropyrimidine component is crucial for the compound's anticancer properties. Fluorinated pyrimidines are known to inhibit key enzymes involved in nucleic acid synthesis, which may lead to reduced cancer cell proliferation and enhanced apoptosis. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, suggesting that this compound could exhibit comparable efficacy .

Enzyme Inhibition

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. The presence of the pyrrolidine and fluorinated pyrimidine groups suggests potential binding to enzyme active sites, modulating their activity. This interaction could lead to significant biological effects, including altered metabolic processes and enhanced therapeutic outcomes in diseases where these enzymes play critical roles .

Neuroprotective Effects

Compounds with similar structural features have been associated with neuroprotective properties. Although direct empirical testing on this specific compound is limited, the structural components imply potential interactions with neural receptors or pathways that could confer neuroprotection. Further studies are needed to confirm these effects .

The mechanism of action for (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone likely involves:

- Interaction with Protein Targets : Binding to enzymes or receptors that modulate cellular pathways.

- Signaling Pathway Modulation : Influencing pathways related to cell proliferation and apoptosis through enzyme inhibition or receptor antagonism.

Case Studies and Research Findings

Several studies have investigated compounds with similar structures to elucidate their biological activities:

- Anticancer Efficacy : A study on fluorinated pyrimidines demonstrated their ability to inhibit tumor growth in various cancer models .

- Enzyme Interaction Studies : Research highlighted the binding affinity of similar compounds to specific metabolic enzymes, indicating potential therapeutic applications .

- Neuroprotective Studies : Investigations into related benzofuran derivatives revealed promising neuroprotective effects in preclinical models .

Scientific Research Applications

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that features a pyrrolidine ring, a pyrimidine derivative, and a benzofuran moiety. The presence of these functional groups suggests potential for diverse biological activity. The fluorinated pyrimidine component may enhance its pharmacological properties, while the benzofuran segment could contribute to its interaction with biological targets. Empirical testing through bioassays is required to determine its efficacy against specific targets.

Potential Applications

Based on its structural components, the compound may have several potential applications:

- Pharmacological Effects Compounds containing pyrimidine and benzofuran derivatives have been associated with various pharmacological effects.

- Medicinal Chemistry and Drug Development The compound is a complex organic molecule with potential applications in medicinal chemistry and drug development. Its structure suggests it may interact with biological systems, making it a candidate for further investigation in pharmacological contexts.

- Biological Activity This compound exhibits potential biological activity due to its structural features. The presence of functional groups suggests diverse interactions with biological targets, particularly in medicinal chemistry.

- Anti-cancer Activity The fluoropyrimidine component is known for its role in anticancer therapies, potentially enhancing the compound's efficacy against cancer cell lines.

Structural Information

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s unique combination of fluoropyrimidine-pyrrolidine and methoxybenzofuran distinguishes it from analogs. Below is a comparative analysis with related compounds from recent patents and synthesis studies:

Functional Group Analysis

- Fluorine Substituents: The 5-fluoro group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., Compound 15 lacks fluorine) .

- Ethyl vs.

- Benzofuran vs. Pyrido-Pyrimidinone: The benzofuran core in the target compound offers distinct electronic properties compared to the pyrido-pyrimidinone scaffolds in EP 2023/39 compounds, which are optimized for kinase inhibition .

Pharmacokinetic and Physicochemical Properties (Inferred)

| Property | Target Compound | Compound 5 (EP 2023/39) | Compound 15 (EP 2023/39) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~440 (estimated) | ~450 | ~470 |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 | ~2.5 (lower due to dimethoxy) |

| Hydrogen Bond Acceptors | 7 | 8 | 9 |

Research Findings and Limitations

- Synthetic Accessibility : The compound’s synthesis requires multi-step functionalization of pyrrolidine and pyrimidine rings, which may limit scalability compared to simpler analogs like Compound 5 .

- Biological Data Gap: No direct enzymatic or cellular activity data for the target compound are available in the provided evidence. In contrast, EP 2023/39 compounds include explicit claims of kinase inhibition .

Q & A

Basic: What are the established synthetic routes for the pyrimidine core in this compound, and how do reaction conditions influence yield?

The pyrimidine moiety (6-ethyl-5-fluoropyrimidin-4-yl) can be synthesized via condensation of methyl 2-fluoro-3-oxopentanoate with o-methylisourea sulfate in sodium methylate/methanol, as demonstrated in the synthesis of related intermediates for antifungal drugs like Voriconazole . Fluorination efficiency depends on the electrophilicity of the pyrimidine ring and the choice of fluorinating agent. For example, β-CF3-aryl ketones have been used under metal-free, mild conditions to synthesize 4-fluoro-pyrimidines with yields exceeding 80% when reaction times are optimized (e.g., 12–24 hours at 60–80°C) . Key factors include stoichiometric control of nucleophiles (e.g., amines or alkoxides) and inert atmospheres to prevent side reactions.

Advanced: How can contradictory NMR data for the pyrrolidin-1-yl linker be resolved during structural validation?

Discrepancies in NMR signals for the pyrrolidin-1-yl group (e.g., unexpected splitting or integration ratios) often arise from conformational flexibility or solvent-dependent rotamer populations. To address this:

- Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals, confirming dynamic equilibrium .

- Compare -DEPT spectra with computational models (DFT or MD simulations) to predict stable conformers .

- Use 2D NOESY/ROESY to identify spatial proximity between the pyrrolidin-1-yl oxygen and adjacent aromatic protons, resolving stereochemical ambiguities .

Basic: What analytical techniques are critical for confirming the methoxybenzofuran moiety’s regiochemistry?

The 7-methoxybenzofuran-2-yl group requires:

- HRMS-ESI : To verify the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of –OCH3 at m/z 15).

- - HMBC : Correlate the methoxy proton (δ ~3.8 ppm) with the benzofuran C-7 carbon (δ ~160 ppm) .

- X-ray crystallography : Resolve potential positional isomerism (e.g., 5- vs. 7-methoxy substitution) by analyzing intermolecular hydrogen bonds and packing motifs .

Advanced: How can computational methods optimize the compound’s solubility without altering bioactivity?

- QSAR modeling : Use descriptors like LogP and polar surface area to predict solubility. Introduce hydrophilic groups (e.g., –OH, –NH2) at non-critical positions (e.g., pyrrolidin N-substituents) while monitoring docking scores for target binding .

- Co-solvent screening : Test binary solvent systems (e.g., DMSO/PEG 400) to enhance solubility in biological assays without structural modification .

- Salt formation : Screen counterions (e.g., HCl, sodium citrate) to improve crystallinity and dissolution rates .

Basic: What are the stability risks for the fluoropyrimidine group under varying pH conditions?

The 5-fluoro-pyrimidine ring is susceptible to hydrolytic degradation under acidic (pH < 3) or alkaline (pH > 9) conditions, leading to defluorination or ring opening:

- Mitigation : Store solutions at pH 6–7 (buffered with phosphate or Tris) at –20°C .

- Monitoring : Use -NMR to track fluorine loss (δ ~–120 ppm for C–F bonds) during stability studies .

Advanced: How can synthetic byproducts from the benzofuran-methanone coupling step be identified and minimized?

Common byproducts include:

- Unreacted 7-methoxybenzofuran-2-carboxylic acid (detected via TLC, Rf ~0.3 in ethyl acetate/hexane).

- Diastereomeric adducts from incomplete stereocontrol during pyrrolidin-1-yl linkage (resolved via chiral HPLC) .

- Mitigation : Optimize coupling reagents (e.g., HATU vs. EDCI) and use scavengers (e.g., polymer-bound isocyanate) to quench excess acylating agents .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

- Kinase inhibition : Use TR-FRET assays targeting kinases implicated in cancer (e.g., EGFR, VEGFR2) due to structural similarity to known pyrimidine-based inhibitors .

- Microbial growth assays : Screen against Candida spp. or Aspergillus spp. given the compound’s resemblance to Voriconazole intermediates .

Advanced: What strategies address low reproducibility in fluoropyrimidine-pyrrolidin coupling reactions?

- Reagent purity : Ensure < 0.5% water content in solvents (test via Karl Fischer titration) to prevent hydrolysis .

- Catalyst screening : Evaluate Pd(II)/Cu(I) systems for Suzuki-Miyaura coupling vs. nucleophilic aromatic substitution .

- Scale-up protocol : Maintain a substrate/catalyst ratio of 100:1 and use flow chemistry for heat-sensitive steps .

Basic: How is the compound’s logP value experimentally determined, and what does it imply for bioavailability?

- Shake-flask method : Partition between octanol and PBS (pH 7.4); measure concentrations via UV-Vis (λmax ~270 nm for benzofuran) .

- Implications : A logP > 3 suggests poor aqueous solubility but high membrane permeability. Balance via prodrug strategies (e.g., phosphate esters) .

Advanced: How can metabolomics studies predict phase I/II metabolism of this compound?

- Liver microsome assays : Incubate with human CYP450 isoforms (e.g., CYP3A4, CYP2D6) and monitor metabolites via LC-HRMS. Expected Phase I pathways: N-dealkylation (pyrrolidin) and O-demethylation (benzofuran) .

- Glucuronidation screening : Use UDP-glucuronosyltransferase isoforms (UGT1A1, UGT2B7) to identify stable conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.